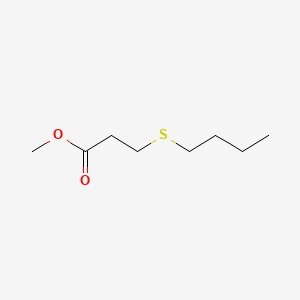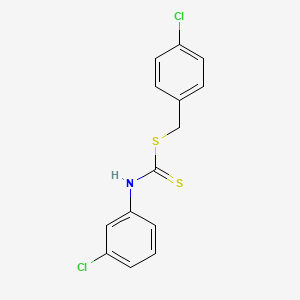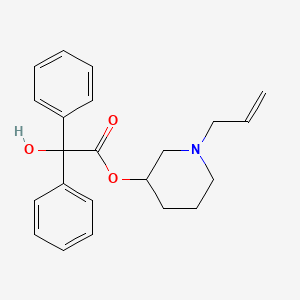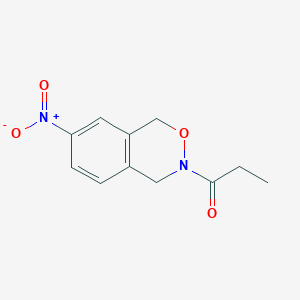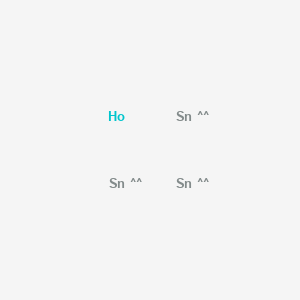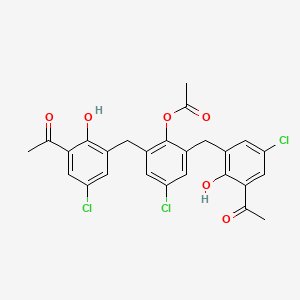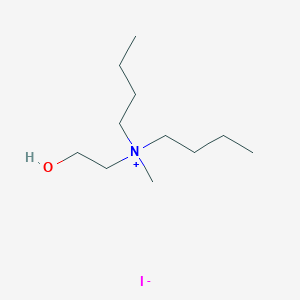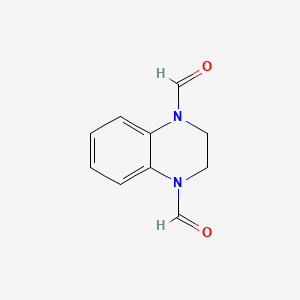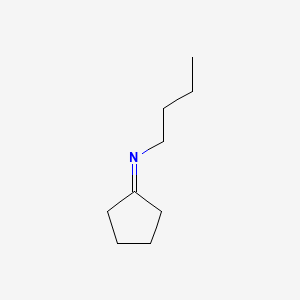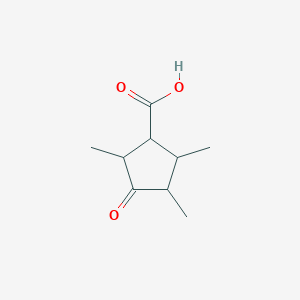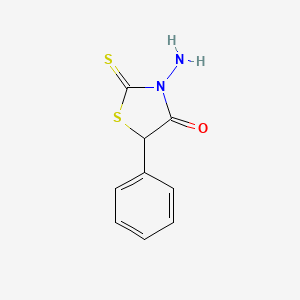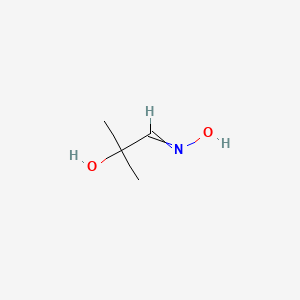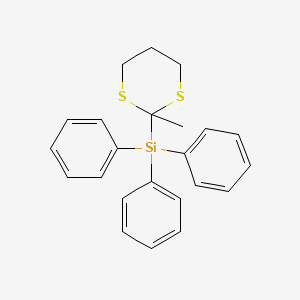
(2-Methyl-1,3-dithian-2-yl)(triphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-1,3-dithian-2-yl)(triphenyl)silane is a chemical compound with the molecular formula C23H24S2Si It is known for its unique structure, which includes a dithiane ring and a triphenylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-dithian-2-yl)(triphenyl)silane typically involves the reaction of 2-methyl-1,3-dithiane with triphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,3-dithian-2-yl)(triphenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The triphenylsilane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding silane.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
(2-Methyl-1,3-dithian-2-yl)(triphenyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methyl-1,3-dithian-2-yl)(triphenyl)silane involves its reactivity with various chemical species. The dithiane ring can act as a nucleophile, while the triphenylsilane group can participate in electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dithian-2-yl(trimethyl)silane
- 2-Trimethylsilyl-1,3-dithiane
Uniqueness
(2-Methyl-1,3-dithian-2-yl)(triphenyl)silane is unique due to the presence of the triphenylsilane group, which imparts distinct reactivity and properties compared to similar compounds with trimethylsilane groups. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
13433-56-2 |
|---|---|
Molecular Formula |
C23H24S2Si |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
(2-methyl-1,3-dithian-2-yl)-triphenylsilane |
InChI |
InChI=1S/C23H24S2Si/c1-23(24-18-11-19-25-23)26(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22/h2-10,12-17H,11,18-19H2,1H3 |
InChI Key |
CDIRKQFKWDGTDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(SCCCS1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




